molecular formula C16H21Cl2N3O B4052910 1-(2,5-Dichlorophenyl)-4-(piperidine-1-carbonyl)piperazine

1-(2,5-Dichlorophenyl)-4-(piperidine-1-carbonyl)piperazine

Cat. No.: B4052910
M. Wt: 342.3 g/mol
InChI Key: XNEYYBVORNNYGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dichlorophenyl)-4-(piperidine-1-carbonyl)piperazine is a useful research compound. Its molecular formula is C16H21Cl2N3O and its molecular weight is 342.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2,5-dichlorophenyl)-4-(1-piperidinylcarbonyl)piperazine is 341.1061677 g/mol and the complexity rating of the compound is 382. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Arylpiperazine Derivatives in Clinical Application

Arylpiperazine derivatives, including "1-(2,5-dichlorophenyl)-4-(1-piperidinylcarbonyl)piperazine," have been clinically applied mainly in the treatment of depression, psychosis, or anxiety. These compounds undergo extensive metabolism, resulting in 1-aryl-piperazines, which exhibit a variety of serotonin receptor-related effects. Such metabolites have shown to distribute extensively in tissues, including the brain, which is the primary target site for most arylpiperazine derivatives. This extensive distribution and the variability in metabolite-to-parent drug ratios among individuals highlight the individual variability in drug response and metabolism, pointing towards the need for personalized medicine approaches in the treatment of neurological disorders (Caccia, 2007).

Piperazine Derivatives in Therapeutics

Piperazine and its derivatives have been identified as a key structure in the design of various drugs with therapeutic uses across a wide range of conditions, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifications to the piperazine nucleus can significantly impact the medicinal potential of the resultant molecules, demonstrating the flexibility of this structure in drug discovery and development. This versatility makes piperazine-based molecules a crucial building block in the rational design of drugs for various diseases (Rathi et al., 2016).

Anti-Mycobacterial Activity of Piperazine Analogues

Piperazine, as a medicinally important scaffold, plays a crucial role in the development of anti-mycobacterial agents. Recent studies have reported several potent molecules containing piperazine as a vital building block, particularly against Mycobacterium tuberculosis (MTB), including multi-drug resistant (MDR) and extremely drug-resistant (XDR) strains. This review emphasizes the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, aiming to assist in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Piperazine and Morpholine in Pharmaceutical Applications

The medicinal chemistry investigations of piperazine and morpholine analogues reveal their broad spectrum of pharmaceutical applications. The development of new methods for synthesizing derivatives of these compounds has opened up new avenues for exploring their potent pharmacophoric activities. Current trends in synthesis and the revealed activities of piperazine and morpholine analogues underscore their significance in the pharmaceutical industry (Mohammed et al., 2015).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . This suggests that it may have potential applications in future research.

Properties

IUPAC Name

[4-(2,5-dichlorophenyl)piperazin-1-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21Cl2N3O/c17-13-4-5-14(18)15(12-13)19-8-10-21(11-9-19)16(22)20-6-2-1-3-7-20/h4-5,12H,1-3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEYYBVORNNYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.